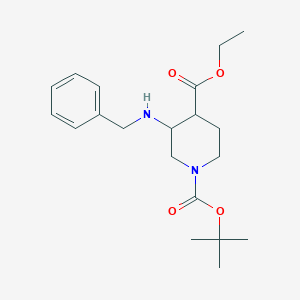
1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate
Vue d'ensemble
Description
1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate is a complex organic compound with the molecular formula C20H30N2O4 It is characterized by the presence of a piperidine ring substituted with benzylamino and ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate typically involves multiple steps. One common method starts with the commercially available 4-piperidinecarboxylic acid ethyl ester. This compound undergoes a reaction with di-tert-butyl dicarbonate to form the Boc-protected intermediate. The intermediate is then reacted with benzylamine to introduce the benzylamino group. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The ester groups may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl N-Boc-piperidine-4-carboxylate: Similar in structure but lacks the benzylamino group.
1-Boc-4-carbethoxy piperidine: Another related compound with different ester groups.
tert-Butyl ethyl piperidine-1,4-dicarboxylate: Similar backbone but different substituents
Uniqueness
1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate is unique due to the presence of both benzylamino and ester groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H30N2O4 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C20H30N2O4/c1-5-25-18(23)16-11-12-22(19(24)26-20(2,3)4)14-17(16)21-13-15-9-7-6-8-10-15/h6-10,16-17,21H,5,11-14H2,1-4H3 |
Clé InChI |
DUHIDEZAZJOIJY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCN(CC1NCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
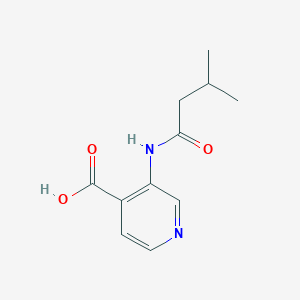



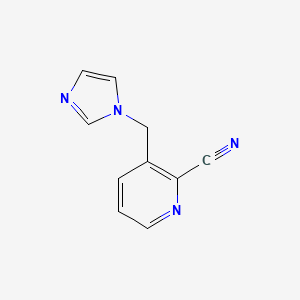
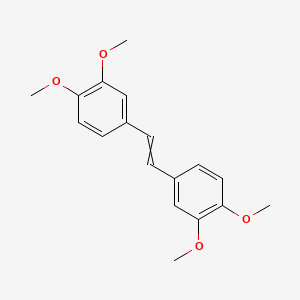

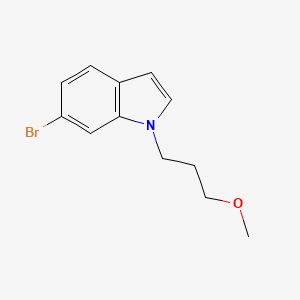
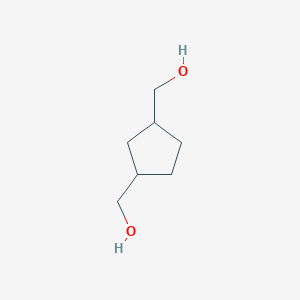



![4-{[(Oxan-4-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B8643270.png)

